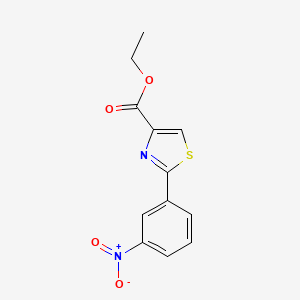
Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the thiazole ring under basic conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown promising antimicrobial and anticancer activities in various studies.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to the inhibition or activation of biochemical pathways. The thiazole ring can also bind to DNA and proteins, affecting their function and stability. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate
- Methyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate
- Ethyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The presence of the ethyl ester group also affects its solubility and pharmacokinetic properties, making it distinct from other similar compounds .
Propiedades
Número CAS |
121262-07-5 |
|---|---|
Fórmula molecular |
C12H10N2O4S |
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
ethyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-12(15)10-7-19-11(13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 |
Clave InChI |
LWGLXPDMTJTNNH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-2-(6-fluoropyridin-2-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8748996.png)





![2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8749045.png)



![N-[4-(hydroxymethyl)-3-methylphenyl]acetamide](/img/structure/B8749069.png)

![4-bromo-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B8749098.png)
![2-[(2-phenylphenyl)methyl]propanedioic acid](/img/structure/B8749106.png)
